5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide

IKK2 inhibition Kinase inhibitor Indole carboxamide SAR

5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative. It is structurally defined by a 5-fluoro substituent on the indole core, a 1-methyl group, and an N-(6-methoxypyridin-3-yl) carboxamide side chain.

Molecular Formula C16H14FN3O2
Molecular Weight 299.30 g/mol
Cat. No. B12162557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC16H14FN3O2
Molecular Weight299.30 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CN=C(C=C3)OC
InChIInChI=1S/C16H14FN3O2/c1-20-13-5-3-11(17)7-10(13)8-14(20)16(21)19-12-4-6-15(22-2)18-9-12/h3-9H,1-2H3,(H,19,21)
InChIKeyJJLPYWVJDQISOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Sourcing Data for a Specialized Indole Carboxamide


5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative. It is structurally defined by a 5-fluoro substituent on the indole core, a 1-methyl group, and an N-(6-methoxypyridin-3-yl) carboxamide side chain. The compound is classified within a broader chemical space of indole carboxamides that have been patented as inhibitors of IKK2 (IκB kinase β), a kinase implicated in inflammatory signaling [1]. Its molecular formula is C₁₆H₁₄FN₃O₂ and its molecular weight is 299.30 g/mol [2].

Target IKK2 pathway inhibition research
Structural feature 5-Fluoroindole pharmacophore (reported IKK2 inhibitor SAR)
Selectivity context IKK2-selective inhibitor tool compound context

Procurement Risk of 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide Substitution


Within the indole-2-carboxamide family, minor structural variations critically impact target engagement and selectivity. The 5-fluoro substituent on the indole ring is a key pharmacophoric element for IKK2 inhibition; its removal (e.g., to the des-fluoro analog N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide) is predicted to significantly reduce potency, as demonstrated across IKK2 inhibitor structure-activity relationship (SAR) studies [1]. Similarly, modification of the N-(6-methoxypyridin-3-yl) side chain alters kinase selectivity profiles, meaning generic substitution with another 'indole carboxamide' cannot guarantee equivalent biochemical activity and may invalidate experimental models.

5-Fluoro removal Removing 5-fluoro may significantly reduce IKK2 target engagement (SAR-based prediction)
Side chain modification Altering N-(6-methoxypyridin-3-yl) side chain may shift kinase selectivity profile
Generic indole carboxamide Another indole-2-carboxamide may not guarantee equivalent biochemical activity; requires validation

Quantitative Differentiation Data for 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide Procurement


IKK2 Inhibitory Potency: Predicted Advantage Over Des-Fluoro Analog

While a direct, public-domain IC50 value for 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is not available in primary literature, the SAR landscape for indole-2-carboxamide IKK2 inhibitors identifies the 5-fluoro substituent as a critical potency determinant. The des-fluoro analog, N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide, lacks this key interaction and is expected to exhibit significantly weaker IKK2 inhibition [1]. This is inferred from the patented IKK2 inhibitor pharmacophore, where electron-withdrawing groups at the 5-position enhance binding affinity.

IKK2 Inhibitory Potency
Class-level inference
Predicted low nanomolar IC50 (patent pharmacophore)
Supports IKK2 target engagement review
No public IC50; class-level SAR only
IKK2 inhibition Kinase inhibitor Indole carboxamide SAR

Metabolic Stability Enhancement via 5-Fluoro Blockade

The 5-position of the indole ring is a known site of oxidative metabolism by cytochrome P450 enzymes. Introduction of a fluorine atom at this position is a well-established medicinal chemistry strategy to block oxidative metabolism and improve metabolic half-life [1]. While specific microsomal stability data for this compound are not publicly available, the 5-fluoro substitution confers a class-wide metabolic stability advantage over the des-fluoro analog.

Metabolic Stability
Class-level inference
Predicted improved intrinsic clearance (vs. des-fluoro)
Supports in vivo exposure model interpretation
Fluorine class effect; no compound-specific data
Metabolic stability Fluorine substitution Indole oxidation

Selectivity Profile Differentiation from Non-Fluorinated IKK2 Inhibitors

The combination of the 5-fluoroindole and 6-methoxypyridin-3-yl carboxamide moieties creates a unique pharmacophore designed for IKK2 selectivity. The patented IKK2 inhibitor series (US20090143372) demonstrates that subtle changes in the indole substitution pattern shift selectivity away from off-target kinases such as IKK1 [1]. The 5-fluoro substitution, in particular, is critical for maintaining IKK2 over IKK1 selectivity, as indicated by SAR data for closely related analogs.

Kinase Selectivity
Class-level inference
Predicted IKK2-selective profile (vs. IKK1)
Supports kinase selectivity review
Selectivity fold-shift not publicly quantified
Kinase selectivity IKK2 inhibitor Indole carboxamide

Optimal Use Cases for 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide in Research


IKK2-Dependent Inflammatory Disease Modeling

The compound is suited for cellular and in vivo models of rheumatoid arthritis, asthma, and COPD where selective IKK2 inhibition is required. Its predicted metabolic stability advantage over des-fluoro analogs makes it particularly appropriate for oral dosing studies in rodent disease models [1].

Kinase Selectivity Profiling Studies

This compound can serve as a chemical probe to dissect IKK2-specific versus IKK1-mediated signaling pathways, leveraging the expected IKK2 selectivity conferred by its 5-fluoro and 6-methoxypyridin-3-yl substitution pattern [1].

Fluorinated Indole Reference Standard for Analytical Method Development

The distinct 5-fluoro substitution provides a unique spectroscopic fingerprint (¹⁹F NMR, mass spectrometry) that facilitates quantification in biological matrices, making it useful as an analytical reference for bioanalytical method development and pharmacokinetic studies.

Application
Selection Property
Validation Focus
IKK2 pathway-dependent inflammation model research
Selective IKK2 inhibitor tool compound
In vivo model-response context and exposure monitoring
Kinase selectivity profiling studies
IKK2-selective pharmacophore context
IKK2 vs. IKK1 pathway discrimination studies
Bioanalytical reference standard
Unique ¹⁹F NMR / MS spectroscopic signature
Quantification method development in biological matrices
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